An In-depth Technical Guide to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, a heterocyclic compound built upon the medicinally significant pyrido[2,3-d]pyrimidine scaffold. While direct literature on this specific molecule is nascent, this document leverages extensive data on analogous structures and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its probable synthesis, predicted chemical properties, and explore its potential as a therapeutic agent, grounded in the established biological activities of related compounds.
The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrido[2,3-d]pyrimidine ring system, an isomeric form of purine, is a cornerstone in the development of novel therapeutics.[1][2] This nitrogen-rich bicyclic heterocycle is a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[3] Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacological properties.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antitumor, antibacterial, and anti-inflammatory effects.[1][4] Notably, they are prominent as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][5] Targets include phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and dihydrofolate reductase (DHFR), making this chemical class a fertile ground for drug discovery.[1][3] The incorporation of a morpholine moiety is also a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[6][7]
Physicochemical and Structural Properties
The structural and physicochemical properties of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine are central to its behavior in chemical and biological systems. Below is a summary of its key computed and anticipated properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀Cl₂N₄O | (Predicted) |
| Molecular Weight | 285.13 g/mol | (Predicted) |
| IUPAC Name | 4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | (Predicted) |
| Appearance | Likely a solid at room temperature | (Inferred) |
| Solubility | Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility anticipated. | (Inferred) |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, and nucleophiles at elevated temperatures. | (Inferred) |
digraph "Chemical_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine", width=5, height=4]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C8a [label="C"]; Cl2 [label="Cl"]; Cl7 [label="Cl"]; N_morpholine [label="N"]; C_morpholine1 [label=""]; C_morpholine2 [label=""]; O_morpholine [label="O"]; C_morpholine3 [label=""]; C_morpholine4 [label=""];
// Invisible nodes for positioning p1 [pos="0,1.5!", shape=point]; p2 [pos="1,1.5!", shape=point]; p3 [pos="1.5,0.75!", shape=point]; p4 [pos="1,0!", shape=point]; p5 [pos="0,0!", shape=point]; p6 [pos="-0.5,0.75!", shape=point]; p7 [pos="-1.5,0.75!", shape=point]; p8 [pos="-2,1.5!", shape=point]; p9 [pos="-1.5,2.25!", shape=point]; p10 [pos="-0.5,2.25!", shape=point];
// Set node positions N1 [pos="0,1.5!"]; C2 [pos="1,1.5!"]; N3 [pos="1.5,0.75!"]; C4 [pos="1,0!"]; C4a [pos="0,0!"]; C5 [pos="-0.5,0.75!"]; C6 [pos="-1.5,0.75!"]; C7 [pos="-2,1.5!"]; N8 [pos="-1.5,2.25!"]; C8a [pos="-0.5,2.25!"];
// Draw bonds edge [len=1.5]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- N8; N8 -- C8a; C8a -- N1; C4a -- C8a;
// Substituents C2 -- Cl2 [label="Cl", pos="1.8,1.5!"]; C7 -- Cl7 [label="Cl", pos="-2.8,1.5!"]; C4 -- N_morpholine [pos="1.8, -0.5!"];
// Morpholine ring N_morpholine [pos="1.8, -0.5!"]; C_morpholine1 [pos="2.6, -0.2!"]; C_morpholine2 [pos="3.1, -1.0!"]; O_morpholine [pos="2.6, -1.8!"]; C_morpholine3 [pos="1.8, -1.5!"]; C_morpholine4 [pos="1.3, -0.7!"];
N_morpholine -- C_morpholine1; C_morpholine1 -- C_morpholine2; C_morpholine2 -- O_morpholine; O_morpholine -- C_morpholine3; C_morpholine3 -- C_morpholine4; C_morpholine4 -- N_morpholine; }
Caption: Chemical structure of the title compound.
Proposed Synthesis and Chemical Reactivity
The synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can be logically approached via a two-step process starting from a suitable precursor. A key intermediate is 2,4,7-trichloropyrido[2,3-d]pyrimidine, which can be synthesized from 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[8][9]
The subsequent and final step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. In dichloropyrimidine systems, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[10][11] This inherent reactivity allows for the selective displacement of the C4-chloro substituent by morpholine.
Caption: Proposed synthetic workflow.
Experimental Protocol: Synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Step 1: Synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine [8]
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To a stirred suspension of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in anhydrous toluene, add N,N-diisopropylethylamine (DIPEA, 3 equivalents).
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Heat the reaction mixture to 70 °C for 30 minutes, then cool to room temperature.
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Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to the mixture.
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Heat the reaction to 100 °C and maintain for 2.5 hours.
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After completion, cool the mixture and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 2,4,7-trichloropyrido[2,3-d]pyrimidine.
Step 2: Synthesis of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine [12]
-
Dissolve 2,4,7-trichloropyrido[2,3-d]pyrimidine (1 equivalent) in tetrahydrofuran (THF).
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To this solution, add morpholine (1 equivalent) followed by triethylamine (Et₃N, 1.1 equivalents).
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Stir the reaction mixture at room temperature for 12 hours, monitoring progress by TLC.
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Remove the solvent under reduced pressure.
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Dissolve the crude product in dichloromethane (CH₂Cl₂) and wash with a saturated solution of NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product.
The remaining chloro substituents at the C2 and C7 positions are also susceptible to nucleophilic substitution, albeit under potentially more forcing conditions. This provides a handle for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.[10][13]
Potential Biological Activity and Mechanism of Action
The pyrido[2,3-d]pyrimidine scaffold is a well-known kinase inhibitor.[1][3] Many derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[14][15] Dysregulation of this pathway is a hallmark of many cancers.
The title compound, by analogy to other 4-morpholino-substituted pyridopyrimidines, is a strong candidate for a PI3K/mTOR inhibitor.[12][14] The morpholine group often occupies a specific region in the ATP-binding pocket of these kinases, forming crucial interactions that contribute to potency and selectivity.[7]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Beyond kinase inhibition, other potential activities for this class of compounds include inhibition of DHFR, which is crucial for DNA synthesis, and targeting of other enzymes and receptors implicated in various diseases.[1][3] The dichloro-substitution pattern also opens up possibilities for its use as a versatile chemical intermediate for creating more complex molecules through cross-coupling reactions.[10]
Conclusion and Future Directions
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine represents a promising, yet underexplored, molecule. Based on a solid foundation of medicinal chemistry precedent, it is predicted to be a synthetically accessible compound with significant potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway. Its chemical structure offers multiple points for further derivatization, making it an excellent starting point for a drug discovery program.
Future research should focus on the definitive synthesis and characterization of this compound, including spectroscopic analysis (NMR, MS) and determination of its physicochemical properties. Subsequently, in vitro screening against a panel of kinases and cancer cell lines would be crucial to validate its predicted biological activity and to elucidate its mechanism of action.
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